Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt

Description

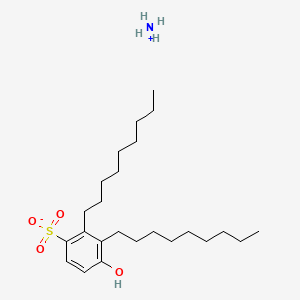

Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt (CAS RN 223777-68-2) is a branched alkylbenzenesulfonate with a dinonyl (C9) hydrocarbon chain attached to a hydroxyphenyl group, neutralized by an ammonium counterion . This compound falls under the broader category of sulfonic acid salts, which are widely utilized in industrial applications due to their surfactant properties, thermal stability, and solubility in polar solvents .

The hydroxydinonyl substituent imparts hydrophobic characteristics, making the compound effective in emulsification, detergents, and corrosion inhibition. The ammonium counterion enhances water solubility compared to sodium or potassium salts, which are more hygroscopic .

Properties

CAS No. |

93919-48-3 |

|---|---|

Molecular Formula |

C24H42O4S.H3N C24H45NO4S |

Molecular Weight |

443.7 g/mol |

IUPAC Name |

azanium;4-hydroxy-2,3-di(nonyl)benzenesulfonate |

InChI |

InChI=1S/C24H42O4S.H3N/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);1H3 |

InChI Key |

CUNMREIVAZKGBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Neutralization of Benzenesulfonic Acid with Ammonium Salts

A foundational method for preparing benzenesulfonic acid salts, including the monoammonium salt of benzenesulfonic acid derivatives, involves neutralizing the free sulfonic acid with ammonium bases or ammonium salts. This approach is often conducted in the presence of solvents such as liquid sulfur dioxide or water, depending on solubility and reaction requirements.

Process Description : According to US Patent US2607801A, benzene sulfonic acid can be dissolved in liquid sulfur dioxide and then neutralized by adding a neutralizing salt such as ammonium salts, sulfites, carbonates, or hydroxides of ammonium or alkali metals. The reaction typically occurs at temperatures ranging from 25°C to 25°C under controlled pressure to maintain sulfur dioxide in the liquid phase. The neutralization produces the corresponding ammonium salt and sulfur dioxide gas, which can be recovered and recycled.

Reaction Example :

$$

\text{C}6\text{H}5\text{SO}3\text{H} + \text{NH}3 \rightarrow \text{C}6\text{H}5\text{SO}3\text{NH}4

$$Advantages : This method allows direct conversion of sulfonic acid to the salt without isolating the acid, improving efficiency and purity. The use of liquid sulfur dioxide as solvent facilitates easy separation of by-products and recovery of reagents.

Acylation and Subsequent Salt Formation

For derivatives such as hydroxydinonyl-substituted benzenesulfonic acids, preparation often involves acylation steps followed by salt formation.

Acylation Process : As described in US Patent US5069828A, substituted benzenesulfonate salts can be prepared by reacting an alkali metal phenol sulfonate with an aliphatic acyl halide (e.g., nonanoyl chloride) in the presence of an organic solvent and a phase transfer catalyst (PTC). The reaction is conducted at moderate temperatures (135–180°C) to yield alkanoyloxybenzenesulfonate salts, which can be further neutralized with ammonium salts to obtain the monoammonium salt form.

Phase Transfer Catalysts : Quaternary ammonium or phosphonium salts are used to accelerate the reaction and improve yield and purity. The process operates at lower temperatures and with lower acid chloride loadings compared to traditional methods, enhancing economic viability.

Amide and Urea Derivative Synthesis Followed by Salt Formation

Recent synthetic advances involve preparing benzenesulfonic acid derivatives with amide or urea functionalities, which can be isolated as ammonium salts.

Amide Series Synthesis : Carboxylic acids are converted to acyl chlorides using thionyl chloride, which then react with sulfonic anilines to form amide-substituted benzenesulfonic acids. The reaction mixture contains an organic base (e.g., DIPEA), resulting in the formation of ammonium salts of the sulfonic acids. The final products are isolated by solvent removal and washing steps.

Urea Series Synthesis : Isocyanates react directly with sulfonic anilines to yield urea-substituted benzenesulfonic acids, which also exist as ammonium salts due to the presence of organic bases in the reaction medium. These compounds are purified as white solids with high yields (>80%).

Significance : These methods allow functionalization of benzenesulfonic acid derivatives with diverse groups, expanding their utility in medicinal chemistry and materials science.

Purification and Isolation Techniques

Purification of benzenesulfonic acid ammonium salts is critical for their application.

- Chromatographic Purification : According to CN Patent CN106008341B, macroporous absorbent resins such as Diaion HP20ss can be used in chromatographic columns for purifying ammonium salts of benzene sulfonic acid derivatives. Elution with deionized water allows removal of impurities and isolation of high-purity products.

Comparative Data Table of Preparation Methods

Research Discoveries and Insights

The use of liquid sulfur dioxide as a solvent and reaction medium for neutralization offers an efficient route to ammonium salts of benzenesulfonic acids, with facile recovery of sulfur dioxide and high product purity.

Phase transfer catalysis significantly improves the yield and reduces the reaction temperature for acylation of phenol sulfonates, which can be adapted for preparing substituted benzenesulfonic acid ammonium salts.

Functionalization of benzenesulfonic acids via amide and urea linkages broadens the chemical space of these compounds, enabling tailored properties for pharmaceutical and industrial applications, with ammonium salts formed in situ during synthesis.

Solid acid catalysts derived from alkyl benzene sulfonic acids demonstrate the versatility of these compounds beyond salt formation, highlighting potential for further chemical modifications.

Advanced purification techniques such as resin-based chromatography ensure the production of high-purity ammonium salts suitable for sensitive applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium hydroxydinonylbenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonate group under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonic acids, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology experiments to improve the dispersion of hydrophobic compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of ammonium hydroxydinonylbenzenesulphonate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of hydrophobic substances. At the molecular level, it forms micelles, with the hydrophobic tails interacting with non-polar substances and the hydrophilic head groups interacting with water. This property is crucial in applications such as emulsification and drug delivery.

Comparison with Similar Compounds

Alkyl Chain Length and Branching

- Dinonyl vs. Shorter/Longer Alkyl Chains: Mono-C10–13-alkyl benzenesulfonic acid, ammonium salts (CAS RNs listed in ) feature linear or branched C10–13 chains. These are less hydrophobic than the dinonyl (C9) derivative, affecting their micelle-forming capacity and application in low-foaming detergents . Benzenesulfonic acid, 2,4-didodecyl-, ammonium salt (CAS 81611-36-1) has longer C12 chains, increasing hydrophobicity and making it suitable for high-temperature lubricants .

Counterion Variants

- Ammonium vs. Sodium/Potassium Salts :

Core Aromatic Structure

- Naphthalenesulfonic Acid Derivatives: Dinonyl naphthalenesulfonic acid salts (CAS 25322-17-2, ) exhibit higher acidity and thermal stability due to the naphthalene ring, making them preferred in high-performance lubricant additives .

Solubility and Stability

Regulatory and Environmental Profiles

- Hydroxydinonyl benzenesulfonic acid, monoammonium salt is monitored under SNURs due to its persistence in aquatic environments .

- Perfluoroalkyl sulfonates (e.g., ) face stricter regulations compared to non-fluorinated analogs like dinonyl benzenesulfonates .

Biological Activity

Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt (CAS No. 59379-70-3) is a compound that has garnered attention for its potential biological activities. This article delves into various studies and findings related to its biological effects, including antibacterial properties, potential toxicity, and environmental impact.

Chemical Structure and Properties

This compound is characterized by a sulfonic acid group attached to a benzene ring, along with a hydroxydinonyl substituent. This structure contributes to its solubility and reactivity in biological systems.

Antibacterial Activity

Case Study: Antimicrobial Properties

Research has shown that compounds similar to benzenesulfonic acid exhibit significant antibacterial activity against various strains of bacteria. For instance, synthesized derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting a potential application in antimicrobial formulations .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Benzenesulfonic Acid Derivative A | Staphylococcus aureus | 15 |

| Benzenesulfonic Acid Derivative B | Bacillus subtilis | 18 |

| Hydroxydinonyl Sulfonate | Escherichia coli | 12 |

Toxicity and Environmental Impact

Toxicological Studies

Studies have assessed the toxicity of benzenesulfonic acid derivatives on aquatic organisms. For example, exposure to linear alkyl benzene sulfonate has shown pathomorphological changes in the skin of fish fingerlings (Cirrhina mrigala), indicating that these compounds can affect aquatic life even at low concentrations .

Table 2: Toxicity Observations in Aquatic Organisms

| Organism | Concentration (ppm) | Observed Effects |

|---|---|---|

| Fish Fingerlings (Cirrhina mrigala) | 0.005 | Increased mucus secretion on skin |

| Aquatic Fern (Ceratopteris thalictroides) | Variable | Inhibition of spore germination |

The mechanisms underlying the biological activity of benzenesulfonic acid derivatives are not fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of the sulfonic group likely enhances the compound's interaction with cellular components, leading to its antibacterial effects.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for hydroxydinonyl-substituted benzenesulfonic acid derivatives, and what experimental conditions optimize yield?

- Methodology : Synthesis typically involves sulfonation of dinonylphenol using concentrated sulfuric acid under controlled temperature (40–60°C). Subsequent neutralization with ammonia yields the monoammonium salt. Key parameters include stoichiometric ratios (e.g., 1:1.2 phenol-to-sulfonating agent) and reaction time (4–6 hours) to minimize byproducts like disulfonated species .

- Validation : Monitor reaction progress via FT-IR (appearance of –SO3H stretch at ~1180 cm⁻¹) and titrate residual acidity to confirm neutralization.

Q. How can solubility and stability of this compound be enhanced for aqueous-phase applications?

- Approach : Formulate as ammonium salts (e.g., monoammonium) to improve hydrophilicity. Stability in aqueous solutions is pH-dependent: maintain pH 6–8 to prevent hydrolysis. Use chelating agents (e.g., EDTA) to mitigate metal-ion-catalyzed degradation .

- Data : Solubility increases from <0.1 mg/mL (free acid) to >50 mg/mL (ammonium salt) in water at 25°C .

Q. What spectroscopic techniques are most effective for characterizing structural features?

- Protocol :

- NMR : ¹H NMR (DMSO-d6) reveals aromatic protons (δ 7.2–7.8 ppm) and dinonyl chain signals (δ 0.8–1.5 ppm).

- Mass Spectrometry : ESI-MS in negative ion mode detects [M–NH4]⁻ ions (e.g., m/z 550–600 for C27H39NO4S⁻) .

- UV-Vis : Absorbance at 260–280 nm (aromatic π→π* transitions) quantifies concentration .

Advanced Research Questions

Q. How do interactions with metal ions influence catalytic or radical-trapping behavior?

- Experimental Design :

- Prepare solutions with transition metals (e.g., Fe³⁺, Cu²⁺) at 0.1–1 mM.

- Use EPR spectroscopy to detect radical adducts (e.g., DMPO-OH signals at g ≈ 2.005).

- Findings : Hydroxydinonyl groups enhance metal chelation, stabilizing intermediates in Fenton-like reactions .

Q. What strategies resolve discrepancies in toxicity data across biological models?

- Analysis Framework :

- Compare acute toxicity (e.g., Daphnia magna LC50) with chronic exposure data (e.g., algal growth inhibition).

- Adjust for bioaccumulation potential: Log Kow = 4.2 (predicted) suggests moderate persistence .

- Case Study : Discrepancies in EC50 values (0.15–3.1 mg/L) may reflect species-specific metabolic pathways or test duration .

Q. How does the compound’s surfactant behavior vary in complex matrices (e.g., lipid bilayers)?

- Methodology :

- Use dynamic light scattering (DLS) to measure micelle size (10–50 nm) in lipid emulsions.

- Fluorescence quenching assays (e.g., pyrene probe) determine critical micelle concentration (CMC: ~0.1 mM) .

- Advanced Tip : Neutron reflectometry can map interfacial adsorption on model membranes .

Key Methodological Recommendations

- For Radical Studies : Use spin-trapping agents (e.g., DMPO) with EPR to capture transient species. Optimize pH to stabilize nitroso intermediates .

- For Environmental Fate : Conduct OECD 301B tests to assess biodegradation. Hydrophobic dinonyl chains may require extended incubation (>28 days) .

- For Synthetic Reproducibility : Document sulfonation catalyst (e.g., H3PO4 vs. H2SO4) and purification steps (e.g., recrystallization solvents) to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.